4-(1-{[(tert-butoxy)carbonyl]amino}ethyl)oxane-4-carboxylic acid
Description
This compound features a tetrahydropyran (oxane) ring substituted at the 4-position with a carboxylic acid group and a Boc-protected aminoethyl moiety. The tert-butoxycarbonyl (Boc) group serves as a protective group for the amine, enabling selective deprotection under acidic conditions. Such derivatives are critical intermediates in peptide synthesis and medicinal chemistry, where controlled functionalization of amines is required .
Properties
IUPAC Name |
4-[1-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]oxane-4-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23NO5/c1-9(14-11(17)19-12(2,3)4)13(10(15)16)5-7-18-8-6-13/h9H,5-8H2,1-4H3,(H,14,17)(H,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEIBFKXRYNEZQF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1(CCOCC1)C(=O)O)NC(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-{[(tert-butoxy)carbonyl]amino}ethyl)oxane-4-carboxylic acid typically involves the protection of an amine group using the tert-butoxycarbonyl (BOC) group. The BOC group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . Alternatively, the protection can be achieved in acetonitrile solution using 4-dimethylaminopyridine (DMAP) as the base .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the general approach involves the use of standard organic synthesis techniques, including the protection of amines and subsequent reactions to introduce the oxane and carboxylic acid functionalities.
Chemical Reactions Analysis
Types of Reactions
4-(1-{[(tert-butoxy)carbonyl]amino}ethyl)oxane-4-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The BOC group can be selectively removed using strong acids such as trifluoroacetic acid in dichloromethane or HCl in methanol.
Oxidation and Reduction:
Common Reagents and Conditions
BOC Deprotection: Trifluoroacetic acid in dichloromethane, HCl in methanol.
Substitution: Various nucleophiles can be used to substitute the BOC-protected amine.
Major Products Formed
The major products formed from these reactions include the deprotected amine and various substituted derivatives, depending on the reagents used.
Scientific Research Applications
4-(1-{[(tert-butoxy)carbonyl]amino}ethyl)oxane-4-carboxylic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Industry: Utilized in the production of fine chemicals and specialty materials.
Mechanism of Action
The mechanism of action of 4-(1-{[(tert-butoxy)carbonyl]amino}ethyl)oxane-4-carboxylic acid primarily involves the protection and deprotection of amine groups. The BOC group protects the amine from unwanted reactions during synthesis and can be removed under acidic conditions to reveal the free amine. This allows for selective reactions and the formation of desired products .
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Structural Variations
4-(Chloromethyl)oxane-4-carboxylic Acid
- Structure: Replaces the Boc-aminoethyl group with a chloromethyl substituent.
- Reactivity : The chloromethyl group enables nucleophilic substitution (e.g., with amines or thiols), making it a precursor for further derivatization.
- Applications : Useful in cross-coupling reactions or as a scaffold for functionalized oxane derivatives .
4-((tert-Butoxycarbonyl)amino)butanoic Acid
- Structure: Linear butanoic acid backbone with a Boc-protected amine.
- Molecular Weight: ~215.24 g/mol (C₉H₁₇NO₄).
- Applications : Acts as a spacer in peptide synthesis or a building block for conjugates .
4-(((tert-Butoxycarbonyl)amino)methyl)cyclohexanecarboxylic Acid
- Structure : Cyclohexane ring instead of oxane.
- Rigidity : The chair conformation of cyclohexane introduces steric constraints, influencing binding interactions in drug candidates.
2-(1-{[(tert-Butoxy)carbonyl]amino}cyclopropyl)acetic Acid
Functional Group and Reactivity Comparison
| Compound | Key Functional Groups | Reactivity Highlights |
|---|---|---|
| Target Compound | Boc-amine, oxane, carboxylic acid | Acid-labile Boc group; stable ether linkage |
| 4-(Chloromethyl)oxane-4-carboxylic Acid | Chloromethyl, carboxylic acid | Nucleophilic substitution at chloromethyl site |
| 4-((Boc-amino)methyl)cyclohexanecarboxylic Acid | Boc-amine, cyclohexane, carboxylic acid | Steric hindrance from cyclohexane core |
| 2-(1-Boc-amino-cyclopropyl)acetic Acid | Boc-amine, cyclopropane, acetic acid | Strain-driven reactivity of cyclopropane |
Physicochemical Properties
- Molecular Weight: Target compound (estimated): ~285–300 g/mol (oxane ring adds ~84 g/mol vs. cyclohexane’s 84 g/mol). Linear analogs (e.g., butanoic acid derivatives): ~200–250 g/mol .
- Solubility :
Stability Considerations
- Boc Group Stability: All Boc-protected compounds require acidic conditions (e.g., TFA) for deprotection, releasing CO₂ and tert-butanol.
- Ring Stability : Oxane’s ether linkage is hydrolytically stable, while cyclopropane rings may degrade under strong acids/bases .
Biological Activity
The compound 4-(1-{[(tert-butoxy)carbonyl]amino}ethyl)oxane-4-carboxylic acid , often referred to as a derivative of amino acids, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, synthesizing data from various studies and sources.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C₁₄H₂₆N₂O₄
- Molecular Weight : 286.37 g/mol
- CAS Number : 1392745-41-3
This compound features a tert-butoxycarbonyl (Boc) protecting group, which is commonly used in peptide synthesis to protect amino groups.
Research indicates that compounds similar to this compound may exhibit multiple biological activities, including:
- Inhibition of Enzymes : Some derivatives act as inhibitors of β-secretase and acetylcholinesterase, which are critical in the pathogenesis of Alzheimer's disease by preventing the aggregation of amyloid-beta peptides .
- Antioxidant Properties : Studies have shown that these compounds can reduce oxidative stress markers, such as malondialdehyde (MDA), in cellular models exposed to neurotoxic agents like scopolamine .
Case Studies and Research Findings
- Cytotoxicity Studies : In vitro studies demonstrated that the compound significantly improved cell viability in astrocytes exposed to amyloid-beta (Aβ) toxicity. Specifically, when treated with Aβ, cell viability dropped significantly; however, co-treatment with the compound restored viability levels .
- In Vivo Models : In animal models, the compound was evaluated for its neuroprotective effects against scopolamine-induced cognitive deficits. While it showed some protective effects, these were not statistically significant compared to established treatments like galantamine .
- Comparative Studies : A comparative analysis with other known compounds indicated that while this compound had moderate efficacy in reducing TNF-α levels (a pro-inflammatory cytokine), it did not significantly alter IL-6 levels, suggesting a selective modulation of inflammatory pathways .
Summary of Biological Activities
Q & A
Q. What are the critical steps for synthesizing 4-(1-{[(tert-butoxy)carbonyl]amino}ethyl)oxane-4-carboxylic acid with high purity?
- Methodological Answer : The synthesis typically involves Boc (tert-butoxycarbonyl) protection of the amine group, followed by coupling with the oxane-carboxylic acid backbone. Key steps include:
- Amine Protection : Use Boc anhydride in a basic solvent (e.g., THF or DCM) to protect the primary amine, ensuring minimal hydrolysis .
- Carboxylic Acid Activation : Employ coupling agents like EDC/HOBt or DCC to activate the carboxylic acid for nucleophilic attack.
- Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization (using ethanol/water mixtures) to remove by-products such as unreacted starting materials or deprotected intermediates .
- Quality Control : Monitor reaction progress via TLC and confirm purity using HPLC (>95%) .
Q. Which spectroscopic techniques are most effective for characterizing the compound’s structure?
- Methodological Answer : A combination of techniques is required:
- NMR Spectroscopy :
- ¹H NMR : Identify protons on the oxane ring (δ 3.5–4.5 ppm) and tert-butyl group (δ 1.2–1.4 ppm).
- ¹³C NMR : Confirm the carbonyl (C=O) signals at ~155 ppm (Boc group) and ~175 ppm (carboxylic acid) .
- FT-IR : Detect characteristic stretches for N-H (3300–3500 cm⁻¹), C=O (1680–1720 cm⁻¹), and carboxylic acid O-H (2500–3000 cm⁻¹) .
- Mass Spectrometry (HRMS) : Verify molecular ion peaks and fragmentation patterns consistent with the molecular formula C₁₃H₂₁NO₅ .
Q. How can researchers optimize the Boc deprotection step without degrading the oxane ring?
- Methodological Answer : Use mild acidic conditions to selectively remove the Boc group:
- Reagents : 4 M HCl in dioxane or TFA (trifluoroacetic acid) in DCM (1:1 v/v) at 0–25°C .
- Monitoring : Track deprotection via LC-MS to avoid overexposure, which may hydrolyze the oxane ring.
- Neutralization : Quench excess acid with a weak base (e.g., NaHCO₃) immediately post-deprotection .
Advanced Research Questions
Q. How can computational chemistry predict the stereochemical stability of the compound under varying pH conditions?
- Methodological Answer :
- Molecular Dynamics (MD) Simulations : Model the compound’s conformation in aqueous buffers (pH 2–10) to assess oxane ring puckering and Boc group stability .
- DFT Calculations : Calculate energy barriers for ring inversion or Boc hydrolysis using software like Gaussian or ORCA. Compare with experimental NMR data to validate predictions .
- pKa Estimation : Use tools like MarvinSketch to predict protonation states of the carboxylic acid and amine groups, informing solubility and reactivity .
Q. What methodologies resolve contradictions between theoretical and experimental data in stereochemical outcomes?
- Methodological Answer :
- Comparative Analysis : Replicate reactions under controlled conditions (temperature, solvent, catalyst) and compare results with computational predictions .
- X-ray Crystallography : Resolve ambiguities in stereochemistry by growing single crystals (e.g., via slow evaporation in ethanol/water) and analyzing diffraction patterns .
- Kinetic Studies : Perform time-resolved NMR or IR to track intermediate formation, identifying deviations from theoretical pathways .
Q. How do solvent polarity and temperature influence Boc deprotection kinetics?
- Methodological Answer :
- Systematic Variation : Conduct parallel reactions in solvents of varying polarity (e.g., DCM, THF, acetonitrile) at 0°C, 25°C, and 40°C .
- Kinetic Profiling : Use pseudo-first-order kinetics to calculate rate constants (k) and activation energies (Eₐ) via Arrhenius plots.
- HPLC Monitoring : Quantify residual Boc-protected compound over time to establish solvent/temperature correlations .
Q. What strategies mitigate by-product formation during coupling reactions involving the carboxylic acid moiety?
- Methodological Answer :
- Pre-activation : Pre-form the active ester (e.g., NHS ester) to reduce side reactions like racemization .
- Low-Temperature Coupling : Perform reactions at 0–4°C to minimize undesired acylation of the oxane oxygen.
- By-Product Identification : Use LC-MS/MS to characterize impurities (e.g., dimers or oxidized species) and adjust stoichiometry or catalysts accordingly .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported melting points for this compound?
- Methodological Answer :
- Purity Verification : Re-measure melting points using DSC (Differential Scanning Calorimetry) and compare with literature values (e.g., 180–185°C) .
- Polymorphism Screening : Recrystallize the compound from different solvents (e.g., methanol vs. ethyl acetate) to detect polymorphic forms .
- Inter-Lab Collaboration : Share samples with independent labs to confirm reproducibility, accounting for instrumental calibration differences .
Safety and Handling
Q. What are the recommended storage conditions to prevent Boc group hydrolysis?
- Methodological Answer :
- Temperature : Store at –20°C in airtight containers under inert gas (argon or nitrogen) .
- Desiccant : Include silica gel packs to minimize moisture exposure.
- Stability Testing : Conduct accelerated degradation studies (40°C/75% RH) to establish shelf-life limits .
Advanced Analytical Techniques
Q. How can Cryo-EM or solid-state NMR enhance understanding of the compound’s bulk behavior?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
